molecular formula C17H22O3S B1226973 3-Thioanisoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid CAS No. 61469-03-2

3-Thioanisoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid

Cat. No.: B1226973
CAS No.: 61469-03-2
M. Wt: 306.4 g/mol
InChI Key: XWTSRBQUGSDXQQ-UHFFFAOYSA-N
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Description

3-Thioanisoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid is an organic compound with the molecular formula C17H22O3S It is a derivative of cyclopentanecarboxylic acid, featuring a benzoyl group substituted with a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thioanisoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 1,2,2-trimethylcyclopentanecarboxylic acid with 4-(methylthio)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Thioanisoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH).

    Substitution: The carboxylic acid group can undergo esterification or amidation reactions with alcohols or amines, respectively, in the presence of appropriate catalysts.

Common Reagents and Conditions

    Oxidation: HO, m-CPBA

    Reduction: LiAlH, sodium borohydride (NaBH)

    Substitution: Alcohols, amines, acid chlorides, catalysts like sulfuric acid (HSO)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Benzyl derivatives

    Substitution: Esters, amides

Scientific Research Applications

3-Thioanisoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Thioanisoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The methylthio group can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The benzoyl group may also play a role in modulating the compound’s biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,2-Trimethyl-3-(4-methylbenzoyl)cyclopentanecarboxylic acid: Similar structure but lacks the methylthio group.

    1,2,2-Trimethyl-3-(4-chlorobenzoyl)cyclopentanecarboxylic acid: Contains a chlorine atom instead of a methylthio group.

    1,2,2-Trimethyl-3-(4-nitrobenzoyl)cyclopentanecarboxylic acid: Contains a nitro group instead of a methylthio group.

Uniqueness

3-Thioanisoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid is unique due to the presence of the methylthio group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

61469-03-2

Molecular Formula

C17H22O3S

Molecular Weight

306.4 g/mol

IUPAC Name

1,2,2-trimethyl-3-(4-methylsulfanylbenzoyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C17H22O3S/c1-16(2)13(9-10-17(16,3)15(19)20)14(18)11-5-7-12(21-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,19,20)

InChI Key

XWTSRBQUGSDXQQ-UHFFFAOYSA-N

SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)C2=CC=C(C=C2)SC)C

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)C2=CC=C(C=C2)SC)C

Synonyms

3-thioanisoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid
3-TTCCA
p-3-thioanisoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid

Origin of Product

United States

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